

Unveiling the Genesis of Tert-butyl Methoxycarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl methoxycarbamate*

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A cornerstone reagent in modern organic synthesis and drug development, **tert-butyl methoxycarbamate**, also known as N-(tert-butoxycarbonyl)-O-methylhydroxylamine, plays a crucial role as a versatile building block. This technical guide provides an in-depth exploration of the initial discovery and first reported synthesis of this important compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development. While a single, seminal publication detailing its absolute first synthesis remains elusive in readily available literature, this guide reconstructs the pioneering work on related compounds that paved the way for its creation and outlines a representative early synthetic method.

The Dawn of a New Protecting Group: Context of the Discovery

The development of **tert-butyl methoxycarbamate** is intrinsically linked to the broader effort in the mid-20th century to create novel protecting groups for amines and related functionalities. The work of Louis A. Carpino in the late 1950s was particularly influential in establishing the utility of the tert-butoxycarbonyl (Boc) group in peptide synthesis. The stability of the Boc group under a variety of conditions, coupled with its facile removal under mild acidic conditions, revolutionized the field.

The synthesis of tert-butyl carbamate itself, the parent compound lacking the methoxy group, was reported in the 1950s. This foundational work set the stage for the development of a wide

array of carbamate derivatives with tailored properties. The introduction of an N-methoxy group, as seen in **tert-butyl methoxycarbamate**, offered chemists a new tool for the construction of complex molecules, particularly those containing N-O bonds.

The First Synthesis: A Representative Experimental Protocol

While the precise first documented synthesis of **tert-butyl methoxycarbamate** is not definitively established in a single, easily identifiable source, early methods for the preparation of N-alkoxycarbamates provide a clear blueprint. A representative and widely cited method for the synthesis of N-Boc-hydroxylamines involves the reaction of a hydroxylamine salt with di-*tert*-butyl dicarbonate (Boc anhydride) in the presence of a base. The following protocol is a detailed representation of an early and efficient synthesis of **tert-butyl methoxycarbamate**.

Experimental Protocol: Synthesis of Tert-butyl Methoxycarbamate

Materials:

Reagent/Solvent	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles
Methoxyamine hydrochloride	CH ₆ CINO	83.52	8.35 g	0.10
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	24.0 g	0.11
Sodium hydroxide (NaOH)	NaOH	40.00	8.0 g	0.20
Dichloromethane (CH ₂ Cl ₂)	CH ₂ Cl ₂	84.93	200 mL	-
Water (H ₂ O)	H ₂ O	18.02	100 mL	-
Saturated sodium chloride solution (Brine)	NaCl (aq)	-	50 mL	-
Anhydrous magnesium sulfate (MgSO ₄)	MgSO ₄	120.37	10 g	-

Procedure:

- A solution of methoxyamine hydrochloride (8.35 g, 0.10 mol) in water (50 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath to 0 °C.
- A solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL) is added dropwise to the stirred methoxyamine hydrochloride solution, maintaining the temperature below 10 °C.
- A solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (100 mL) is added to the reaction mixture.

- The reaction mixture is stirred vigorously at room temperature for 12 hours.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **tert-butyl methoxycarbamate**.

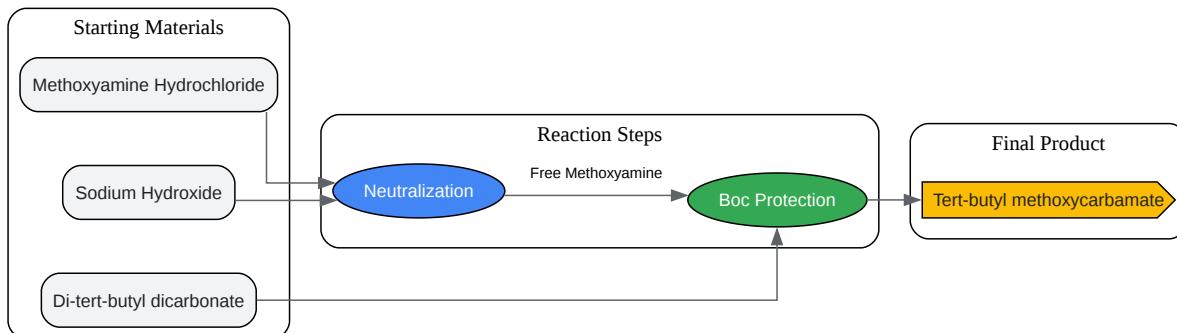
Quantitative Data Summary:

Product	Appearance	Yield (%)	Melting Point (°C)
Tert-butyl methoxycarbamate	White solid	85-95	38-40

Note: Yields and melting points are representative and may vary based on experimental conditions and purity.

Synthesis Workflow

The logical flow of the synthesis can be visualized as a straightforward two-step process, beginning with the neutralization of the hydroxylamine salt followed by the introduction of the Boc protecting group.



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Synthesis of **Tert-butyl methoxycarbamate**.

Conclusion

The development of **tert-butyl methoxycarbamate** represents a significant advancement in the field of organic synthesis, providing a valuable reagent for the construction of complex molecular architectures. While the exact moment of its "discovery" may be intertwined with the broader exploration of carbamate chemistry, the synthetic principles established by pioneers like Carpino laid the essential groundwork. The straightforward and efficient synthesis outlined in this guide continues to be a fundamental procedure for accessing this important compound, empowering further innovation in drug discovery and development.

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